3-(Aminomethyl)pyridin-4-ol dihydrochloride
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Overview
Description
3-(Aminomethyl)pyridin-4-ol dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O and a molecular weight of 197.06 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyridin-4-ol dihydrochloride typically involves the reaction of 3-(Aminomethyl)pyridine with hydrochloric acid. The reaction conditions often include:
Solvent: Water or an organic solvent like ethanol.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)pyridin-4-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated pyridine derivatives
Scientific Research Applications
3-(Aminomethyl)pyridin-4-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyridin-4-ol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Metal Chelation: It can chelate metal ions, affecting their availability and reactivity in biological systems
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: A precursor to 3-(Aminomethyl)pyridin-4-ol dihydrochloride with similar chemical properties.
5-(Aminomethyl)-2-chloropyridine: Another pyridine derivative with different substitution patterns.
1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: A more complex pyridine derivative with additional functional groups
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H10Cl2N2O |
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Molecular Weight |
197.06 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-pyridin-4-one;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-3-5-4-8-2-1-6(5)9;;/h1-2,4H,3,7H2,(H,8,9);2*1H |
InChI Key |
KUBIGCQVHGAVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=O)CN.Cl.Cl |
Origin of Product |
United States |
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